2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol

Vue d'ensemble

Description

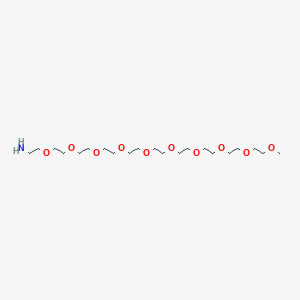

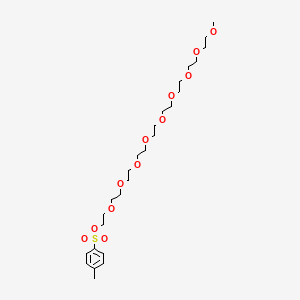

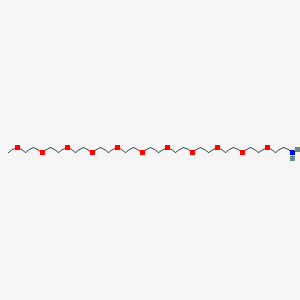

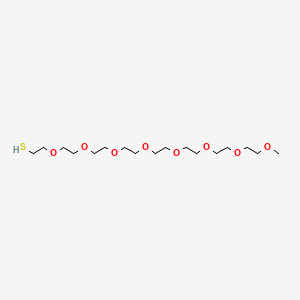

“2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” is an organic sulfur compound with the molecular formula C17H36O8S . It is also known by other names such as m-PEG8-Thiol and mPEG8-SH . This compound is a long-chain thiol, containing a thiol functional group .

Molecular Structure Analysis

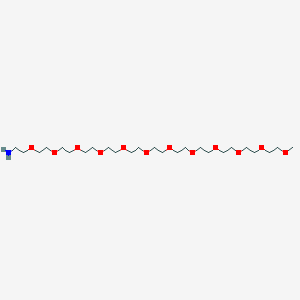

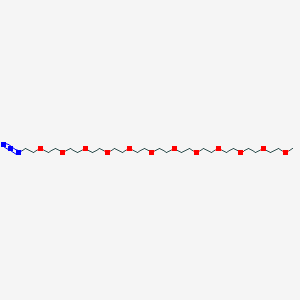

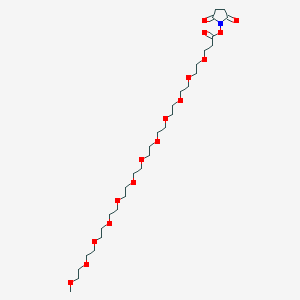

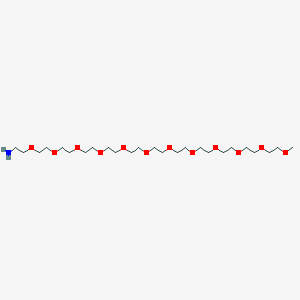

The molecular structure of “2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” consists of a chain structure with eight oxygen atoms and a thiol functional group at the 25th carbon . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 23 . Its exact mass and monoisotopic mass are 400.21308928 g/mol . The topological polar surface area is 74.8 Ų . The heavy atom count is 26 .Applications De Recherche Scientifique

1. Dendrimer Synthesis

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol plays a role in the synthesis of novel dendrimers. A study described a method for preparing a second-generation dendrimer with terminal thiol groups, using a molecule similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol as a monomer for thiol-ene photopolymerizations. This process involved thiol-ene photoaddition and esterification steps, leading to the production of dendrimers with significant reactivity and viscoelastic properties (Ortiz et al., 2010).

2. Gold Cluster Characterization

In the context of gold cluster research, a compound with characteristics resembling 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol was used. A study focused on the isolation and structural characterization of a selenolate-protected gold cluster, showing similarities to thiolate-protected gold clusters. This research provided insights into how changing the ligand from thiolate to selenolate affects the properties of a cluster (Negishi et al., 2011).

3. Polymer Synthesis and Applications

The use of thiol-based compounds, closely related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol, has been explored extensively in polymer synthesis. Studies demonstrate the use of thiols in thiol-click chemistry for synthesizing small molecules and polymers. This versatile chemistry is applied in various fields including materials science, chemical biology, and engineering due to its high yield and benign reaction conditions (Hoyle et al., 2010).

4. Surface Chemistry and Monolayer Formation

Another application area is in surface chemistry, where thiol-based compounds similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol are used for forming monolayers on various surfaces. A study detailed the formation of alkanethiol monolayers on Ge(111) surfaces, demonstrating high-quality monolayers characterized by techniques like atomic force microscopy and X-ray photoelectron spectroscopy. These monolayers show high surface coverage and orientational ordering, important for surface modification applications (Han et al., 2001).

5. Wine Aroma Analysis

In the field of food and beverage science, compounds structurally related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol have been utilized in studying wine aromas. A method involving thiol derivatization and high-performance liquid chromatography-tandem mass spectrometry was developed for analyzing wine thiols, contributing to understanding the aroma profiles of different wine styles (Capone et al., 2015).

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTPDVASPXFETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694734 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

CAS RN |

651042-83-0 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)